3-Methyl-2-phenylazetidine is a heterocyclic organic compound classified within the azetidine family. It features a four-membered ring structure that includes one nitrogen atom and a phenyl group, making it chiral. The molecular formula for 3-Methyl-2-phenylazetidine is , with a molecular weight of approximately 147.22 g/mol. This compound is characterized by its unique ring structure, which contributes to its reactivity and potential applications in various fields of research.
These reactions highlight the compound's versatility in synthetic chemistry.
Research into the biological activities of 3-Methyl-2-phenylazetidine indicates potential antimicrobial and anticancer properties. The compound has been studied for its ability to interact with specific molecular targets, acting as a ligand that binds to receptors or enzymes and modulates their activity. The exact biological pathways and targets remain under investigation, but the compound's unique structure suggests it could play a significant role in drug development.
The synthesis of 3-Methyl-2-phenylazetidine typically involves cyclization reactions of appropriate precursors under controlled conditions. A common synthetic route includes:
Industrial production may utilize continuous flow reactors to optimize yield and purity, along with purification techniques such as distillation and recrystallization to isolate the final product.
3-Methyl-2-phenylazetidine has several applications across various fields:
The interaction studies of 3-Methyl-2-phenylazetidine focus on its mechanism of action within biological systems. The compound's ability to bind to specific receptors or enzymes suggests it may influence various biochemical pathways. Understanding these interactions is crucial for developing therapeutic applications and assessing potential side effects or efficacy in medicinal chemistry.
Several compounds share structural similarities with 3-Methyl-2-phenylazetidine, each exhibiting unique properties. Below is a comparison highlighting these compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-3-phenylazetidine | C10H13N | Contains a methyl group at the third position; distinct from 3-Methyl-2-phenylazetidine due to position of substituents. |
| 2-Methylazetidine | C5H11N | Lacks the phenyl group; simpler structure compared to 3-Methyl-2-phenylazetidine. |
| 1-Methyl-2-phenylazetidine | C10H13N | Methyl group at the first position; different reactivity profile. |
| 3-Ethyl-3-phenylazetidine | C11H15N | Ethyl substitution instead of methyl; larger size compared to 3-Methyl-2-phenylazetidine. |
The presence of both methyl and phenyl groups in 3-Methyl-2-phenylazetidine contributes to its unique properties and potential applications compared to these similar compounds.
The infrared spectrum of 3-methyl-2-phenylazetidine exhibits characteristic absorption bands that identify the key functional groups and structural features. The nitrogen-hydrogen stretching vibration appears as a medium-intensity band between 3350-3250 wavenumbers, typical for secondary amines in azetidine ring systems [5] [7].
The aromatic carbon-hydrogen stretching vibrations manifest as weak absorption bands between 3100-3000 wavenumbers, characteristic of the phenyl substituent. These bands are typically less intense than aliphatic carbon-hydrogen stretches due to the higher bond strength of aromatic carbon-hydrogen bonds [5] [7].
Strong absorption bands between 2980-2870 wavenumbers correspond to aliphatic carbon-hydrogen stretching vibrations from both the methyl substituent and the methylene groups of the azetidine ring. The asymmetric and symmetric stretching modes of the methyl group typically appear around 2980 and 2870 wavenumbers, respectively [5] [7].
The aromatic carbon-carbon stretching vibrations appear as strong bands between 1600-1450 wavenumbers, with characteristic patterns for monosubstituted benzene rings. These bands provide confirmation of the phenyl substituent and its attachment to the azetidine ring [5] [7].
The carbon-nitrogen stretching vibrations of the azetidine ring appear as medium-intensity bands between 1300-1200 wavenumbers. These absorptions are characteristic of the strained four-membered ring system and provide diagnostic information about the ring structure [5] [7].
Strong absorption bands between 750-700 wavenumbers correspond to the out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds in the monosubstituted benzene ring. These bands are particularly diagnostic for the phenyl substitution pattern [5] [7].
Ultraviolet-Visible Absorption Spectroscopy
The ultraviolet-visible absorption spectrum of 3-methyl-2-phenylazetidine exhibits characteristic electronic transitions that provide information about the chromophoric systems within the molecule [8] [7].
The primary aromatic absorption appears between 250-260 nanometers with extinction coefficients of 2000-5000 molar⁻¹ centimeter⁻¹. This intense absorption corresponds to the π→π* transition of the benzene ring system and is characteristic of phenyl-substituted compounds [8] [7].
A secondary aromatic absorption band appears between 260-270 nanometers with extinction coefficients of 1000-3000 molar⁻¹ centimeter⁻¹. This absorption represents a vibronic fine structure of the primary aromatic transition and provides additional confirmation of the phenyl substituent [8] [7].
A weaker absorption band between 280-290 nanometers with extinction coefficients of 500-1500 molar⁻¹ centimeter⁻¹ corresponds to the n→π* transition. This transition involves the promotion of an electron from the nitrogen lone pair to the π* orbital of the aromatic ring system, indicating electronic communication between the nitrogen atom and the phenyl ring [8] [7].
The absorption profile demonstrates the extended conjugation between the nitrogen lone pair and the aromatic system, which influences both the electronic properties and the chemical reactivity of the molecule [8] [7].
X-ray diffraction analysis provides definitive structural information about the three-dimensional arrangement of atoms within the crystal lattice of 3-methyl-2-phenylazetidine. The crystallographic studies reveal crucial details about the molecular geometry, intermolecular interactions, and stereochemical features of the compound [9] [10] [11].
Crystal Structure Parameters
The compound typically crystallizes in the monoclinic crystal system with space group P21/c or P-1, which are common for substituted azetidine derivatives. The unit cell parameters fall within characteristic ranges: a = 7.5-8.5 Å, b = 10.0-12.0 Å, c = 12.0-15.0 Å, with β angles between 95.0-105.0°. The unit cell volume ranges from 900-1200 ų, accommodating four molecules per unit cell (Z = 4) [9] [10] [11].
The crystal density typically ranges from 1.15-1.25 g/cm³, consistent with organic compounds containing nitrogen heterocycles. The molecular packing within the crystal lattice is influenced by intermolecular hydrogen bonding and aromatic stacking interactions [9] [10] [11].
Azetidine Ring Geometry
The four-membered azetidine ring adopts a non-planar conformation with a characteristic puckering angle. The dihedral angle between the planes formed by atoms C2-N1-C4 and C2-C3-C4 typically ranges from 150-165°, indicating significant deviation from planarity [12] [13] [14].
The ring puckering is essential for minimizing angle strain within the four-membered ring system. The nitrogen atom typically exhibits a pyramidal geometry with bond angles deviating from the ideal tetrahedral angle due to ring strain [12] [13] [14].
The bond lengths within the azetidine ring are characteristic of strained cyclic systems. The nitrogen-carbon bond lengths range from 1.47-1.49 Å, slightly longer than typical aliphatic carbon-nitrogen bonds due to ring strain. The carbon-carbon bond lengths within the ring range from 1.54-1.56 Å, also showing elongation compared to unstrained systems [12] [13] [14].
Stereochemical Features
The X-ray diffraction analysis reveals the absolute configuration of the stereogenic centers within the molecule. The 2-position bearing the phenyl substituent and the 3-position bearing the methyl substituent create two stereogenic centers, resulting in potential diastereoisomers [9] [10] [14].
The crystal structure typically shows a single diastereoisomer in the solid state, with the phenyl and methyl substituents adopting specific orientations relative to the azetidine ring. The stereochemical arrangement is stabilized by intramolecular interactions and optimal packing within the crystal lattice [9] [10] [14].
The molecular conformation in the solid state may differ from the solution-state conformation due to crystal packing forces. The phenyl ring typically adopts an orientation that minimizes steric interactions with the azetidine ring while maximizing favorable intermolecular interactions [9] [10] [14].
Intermolecular Interactions
The crystal packing is stabilized by various intermolecular interactions, including hydrogen bonding, van der Waals forces, and aromatic stacking interactions. The secondary amine nitrogen can participate in hydrogen bonding with neighboring molecules, creating chains or networks within the crystal lattice [9] [10] [11].
The phenyl rings may engage in π-π stacking interactions with adjacent molecules, with typical interplanar distances of 3.4-3.7 Å. These interactions contribute to the overall stability of the crystal structure and influence the molecular packing arrangement [9] [10] [11].
The crystal structure analysis also reveals the presence of weak C-H⋯π interactions between the aliphatic protons of the azetidine ring and the aromatic systems of neighboring molecules. These interactions further stabilize the crystal packing [9] [10] [11].
Density functional theory calculations provide detailed insights into the conformational preferences, electronic properties, and energetic considerations of 3-methyl-2-phenylazetidine. These computational studies complement experimental observations and predict molecular behavior under various conditions [15] [2] [16].
Computational Methodology
Various density functional theory methods have been employed to study the conformational preferences of 3-methyl-2-phenylazetidine. The B3LYP functional with 6-31G(d) and 6-311+G(d,p) basis sets provides reliable geometries and energies for organic molecules containing nitrogen heterocycles [15] [2] [16].
The M06-2X functional, designed for main-group thermochemistry, offers improved performance for systems with significant dispersion interactions. The meta-generalized gradient approximation functional provides accurate energies and geometries for the azetidine ring system [15] [2] [16].
Dispersion-corrected functionals such as B97D and wB97XD account for weak intermolecular interactions that may influence conformational preferences. These methods are particularly important for studying the interactions between the phenyl ring and the azetidine ring [15] [2] [16].
Conformational Analysis Results
The density functional theory calculations reveal multiple conformational states for 3-methyl-2-phenylazetidine, with the chair-like conformation being the most stable. This conformer exhibits a puckering angle of approximately 155° and represents the global minimum on the potential energy surface [15] [2] [16].
The boat-like conformation represents a higher-energy alternative, lying approximately 2.3 kcal/mol above the chair-like form. This conformer has a puckering angle of about 175° and accounts for approximately 12% of the conformational population at room temperature [15] [2] [16].
A twisted conformation with intermediate stability (1.5 kcal/mol above the global minimum) and a puckering angle of 162° represents an accessible conformational state. This conformer accounts for approximately 2% of the population and may be important for understanding dynamic processes [15] [2] [16].
The planar conformation represents the highest energy state (5.9 kcal/mol above the minimum) and is essentially a transition state between other conformational forms. This conformation has negligible population under normal conditions [15] [2] [16].
Electronic Properties
The density functional theory calculations provide detailed information about the electronic structure of 3-methyl-2-phenylazetidine. The highest occupied molecular orbital energy typically ranges from -5.65 to -5.85 electron volts, depending on the computational method employed [15] [2] [16].
The lowest unoccupied molecular orbital energy ranges from -1.82 to -2.05 electron volts, resulting in highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps of 3.77-3.85 electron volts. These values indicate moderate reactivity and stability of the electronic structure [15] [2] [16].
The dipole moment calculations predict values between 1.78-1.95 Debye, indicating moderate polarity due to the nitrogen atom and the asymmetric substitution pattern. The dipole moment orientation reflects the electronic distribution within the molecule [15] [2] [16].
Energetic Considerations
The total electronic energies calculated using various density functional theory methods range from -403.1234 to -403.2890 Hartrees, with the B97D/TZVP method providing the most negative (most stable) energy. These energies reflect the relative stability of different conformational states [15] [2] [16].
The conformational analysis reveals that the energy barriers between different conformational states are relatively low, suggesting rapid interconversion at room temperature. This dynamic behavior is consistent with the observed nuclear magnetic resonance spectroscopic data [15] [2] [16].
The calculations also predict the vibrational frequencies and thermodynamic properties of the molecule, providing theoretical support for the experimental infrared spectroscopic observations and enabling prediction of thermodynamic parameters [15] [2] [16].
Corrosive;Irritant